N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C16H13ClF4N2O3S and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0271538 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osteoclastogenesis and Bone Loss
A study investigated the effects of N-phenyl-methylsulfonamido-acetamide derivatives on osteoclast differentiation and their potential as therapeutic agents for postmenopausal osteoporosis. These compounds were found to inhibit the signaling pathways involved in osteoclast differentiation, presenting a novel strategy for treating conditions like osteoporosis (Eunjin Cho et al., 2020).
Molecular Conformations and Hydrogen Bonding
Research into closely related compounds explored their synthesis, molecular conformations, and the role of hydrogen bonding. The study detailed the structural analysis of compounds, highlighting the impact of trifluoromethyl and methylsulfonyl groups on molecular configuration and intermolecular interactions (B. K. Sagar et al., 2017).
Stereoselective Monofluoromethylation
A technique for the stereoselective monofluoromethylation of ketimines using pregenerated fluoro(phenylsulfonyl)methyl anion was developed. This method provides a pathway for introducing fluorine atoms into molecules, which is critical for the development of pharmaceuticals and agrochemicals (Jun Liu et al., 2008).
Effect of Fluorination on Structure and Stability
An ab initio study examined how fluorination affects the structure and configurational stability of α-sulfonyl carbanions. The findings underscore the significance of fluorine substitution in modifying the physical and chemical properties of organic molecules, which is crucial for the design of new materials and active pharmaceutical ingredients (G. Raabe et al., 1996).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O3S/c1-27(25,26)23(12-4-2-3-11(18)8-12)9-15(24)22-14-7-10(16(19,20)21)5-6-13(14)17/h2-8H,9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRBITUQQISKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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